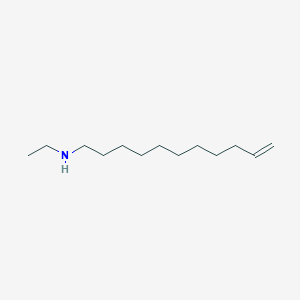

N-Ethylundec-10-en-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

50279-02-2 |

|---|---|

Molecular Formula |

C13H27N |

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-ethylundec-10-en-1-amine |

InChI |

InChI=1S/C13H27N/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3,14H,1,4-13H2,2H3 |

InChI Key |

AWRRRLFCDBDPKB-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylundec 10 En 1 Amine

Direct Amination Approaches

Direct amination methods offer a straightforward pathway to N-Ethylundec-10-en-1-amine by forming the carbon-nitrogen bond in a single key step. These approaches are often favored for their atom economy and potentially simpler reaction setups.

Reductive Amination Strategies for Alkene Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. rsc.orguni-bayreuth.de This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. To synthesize this compound, a suitable precursor would be undec-10-enal. The aldehyde reacts with ethylamine (B1201723) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and cost. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups within the molecule.

| Precursor | Reagent | Reducing Agent | Product |

|---|---|---|---|

| Undec-10-enal | Ethylamine | Sodium borohydride | This compound |

| Undec-10-enal | Ethylamine | Sodium cyanoborohydride | This compound |

| Undec-10-enal | Ethylamine | H₂/Catalyst (e.g., Pd/C) | This compound |

N-Alkylation of Amine Precursors utilizing Ethylating Agents

Another direct approach is the N-alkylation of a primary amine precursor, in this case, undec-10-en-1-amine. achemblock.comnih.govsigmaaldrich.com This method involves the reaction of the primary amine with an ethylating agent, a molecule that can donate an ethyl group. Common ethylating agents include ethyl halides such as ethyl iodide or ethyl bromide, and dialkyl sulfates like diethyl sulfate.

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the ethylating agent. A base is often added to neutralize the hydrogen halide or sulfuric acid byproduct that is formed. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product can react further with the ethylating agent to form a tertiary amine. fiveable.me Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired this compound. nih.gov

| Amine Precursor | Ethylating Agent | Product |

|---|---|---|

| Undec-10-en-1-amine | Ethyl iodide | This compound |

| Undec-10-en-1-amine | Ethyl bromide | This compound |

| Undec-10-en-1-amine | Diethyl sulfate | This compound |

Multistep Synthesis Routes

Multistep syntheses provide alternative pathways to this compound, often starting from more readily available or cheaper starting materials. These routes involve a series of chemical transformations to build the target molecule.

Functional Group Interconversions from Undec-10-en-1-ol or Undecylenic Acid Derivatives

A common strategy involves the conversion of other functional groups into the desired amine. Undec-10-en-1-ol and undecylenic acid are excellent starting materials for this purpose. wikipedia.orgnih.govnih.govnist.gov

Starting from undec-10-en-1-ol, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). Subsequent reaction with ethylamine can then proceed via nucleophilic substitution to form this compound.

Alternatively, undecylenic acid can be converted into an amide by reaction with ethylamine, typically activated as an acid chloride or through the use of coupling agents. The resulting N-ethylundec-10-enamide can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

| Starting Material | Intermediate | Reagents | Final Product |

|---|---|---|---|

| Undec-10-en-1-ol | Undec-10-enyl tosylate | 1. TsCl, pyridine (B92270) 2. Ethylamine | This compound |

| Undecylenic acid | N-ethylundec-10-enamide | 1. SOCl₂ 2. Ethylamine 3. LiAlH₄ | This compound |

Olefin to Amine Transformations via Hydrofunctionalization Pathways

Hydrofunctionalization reactions, particularly hydroamination, offer a direct method to convert an alkene into an amine. researchgate.net In the context of synthesizing this compound, this would involve the direct addition of the N-H bond of ethylamine across the double bond of undec-10-ene.

This transformation is typically catalyzed by transition metal complexes, often based on elements like rhodium, iridium, or titanium. riken.jp The development of efficient and selective catalysts for intermolecular hydroamination is an active area of research. A successful hydroamination of undec-10-ene with ethylamine would provide a highly atom-economical route to the target compound. Recent research has shown the potential for hydroaminomethylation of related unsaturated esters, indicating the feasibility of such approaches. researchgate.net

Sustainable and Catalytic Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govrsc.org For the synthesis of this compound, this translates to the development of methods that are more environmentally benign, use less hazardous reagents, and are more energy-efficient.

Catalytic approaches are at the forefront of sustainable synthesis. The use of catalysts, whether homogeneous or heterogeneous, can reduce the amount of waste generated and allow for reactions to be carried out under milder conditions. rsc.org For instance, the "hydrogen borrowing" or "hydrogen auto-transfer" concept represents a green approach to N-alkylation. uni-bayreuth.de In this method, an alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with an amine, with the hydrogen for the reduction step being "borrowed" from the initial alcohol oxidation.

Furthermore, the use of renewable feedstocks is a key aspect of sustainable chemistry. Undecylenic acid, which can be derived from castor oil, is a renewable starting material for the synthesis of this compound. wikipedia.orgnih.gov

Enzyme-Mediated or Biocatalytic Syntheses

The field of biocatalysis offers powerful and environmentally benign alternatives to traditional synthetic methods for amine synthesis. mdpi.comrug.nl Enzymes, with their high specificity and ability to operate under mild conditions, are well-suited for the synthesis of molecules like this compound, which contains a potentially reactive alkene group. acs.org

A plausible biocatalytic approach for the synthesis of this compound could involve enzymes such as transaminases or reductive aminases. researchgate.net For instance, a reductive aminase could be employed to catalyze the direct reaction between undec-10-en-1-al (a potential precursor derivable from undec-10-en-1-ol) and ethylamine. This one-step process would directly yield the target secondary amine.

Alternatively, a transaminase could be used in a multi-enzyme cascade. This might involve the initial oxidation of a suitable precursor to a ketone, followed by the transaminase-catalyzed introduction of the amine group. Subsequent N-ethylation could then be achieved, potentially also through an enzymatic process. The high selectivity of enzymes often circumvents the need for protecting groups, thereby shortening the synthetic route and reducing waste. acs.org

Table 1: Illustrative Comparison of Potential Biocatalytic Routes to this compound This table presents a hypothetical comparison based on the general principles of biocatalysis, as specific data for this compound is not available.

| Parameter | Reductive Aminase (RedAm) Route | Transaminase (TAm) Cascade Route |

|---|---|---|

| Key Enzyme(s) | Reductive Aminase | Alcohol Dehydrogenase, Transaminase, Alkylating Enzyme |

| Starting Material | Undec-10-en-1-al | Undec-10-en-1-ol |

| Key Reagents | Ethylamine, Cofactor (e.g., NADH) | Amine Donor, Ethylating Agent, Cofactors |

| Number of Steps | 1 | Multiple (in a one-pot cascade) |

| Potential Advantages | High atom economy, directness | Use of a readily available starting material |

| Potential Challenges | Availability of a specific RedAm | Optimization of a multi-enzyme system |

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic pathway for this compound can be significantly improved by adhering to the twelve principles of green chemistry. msu.edu These principles provide a framework for creating more sustainable chemical processes by minimizing waste, using safer chemicals, and improving energy efficiency. msu.edunih.gov

In a conventional synthesis of a secondary amine like this compound, one might consider the reaction of undec-10-en-1-yl bromide with ethylamine. This approach, however, generates stoichiometric amounts of salt waste and may require the use of volatile organic solvents.

A greener synthetic design would prioritize alternative strategies. For example, the direct catalytic amination of undec-10-en-1-ol with ethylamine would be a more atom-economical approach, producing water as the only byproduct. This reaction could be facilitated by a heterogeneous catalyst, which can be easily recovered and reused, further enhancing the green credentials of the process.

Another green approach would be a one-pot synthesis starting from undec-10-enal. This could involve a direct reductive amination with ethylamine using a non-toxic reducing agent and a recyclable catalyst in a green solvent like ethanol (B145695) or water. This strategy would align with several green chemistry principles, including waste prevention, atom economy, and the use of safer solvents and catalysts. msu.edu

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis of this compound This table illustrates how green chemistry principles could be applied to a hypothetical synthesis, as specific literature is unavailable.

| Green Chemistry Principle | Conventional Approach (e.g., from Halide) | Greener Catalytic Approach (e.g., from Alcohol or Aldehyde) |

|---|---|---|

| 1. Prevention of Waste | Generates significant salt byproduct. | Minimizes byproducts (e.g., water). |

| 2. Atom Economy | Lower due to the use of a leaving group. | Higher, with more reactant atoms in the final product. |

| 5. Safer Solvents & Auxiliaries | Often employs hazardous solvents. | Aims for the use of benign solvents like water or ethanol. |

| 8. Reduce Derivatives | May involve the creation of an intermediate halide. | Aims for direct conversion, avoiding protecting groups. |

| 9. Catalysis | Often relies on stoichiometric reagents. | Utilizes catalytic amounts of reagents, which are often recyclable. |

Reactivity and Mechanistic Investigations of N Ethylundec 10 En 1 Amine

Transformations Involving the Terminal Alkene Moiety

The C=C double bond in N-Ethylundec-10-en-1-amine is a site of high electron density, making it susceptible to a range of addition and cyclization reactions. chemistrystudent.com These transformations are crucial for synthesizing complex nitrogen-containing molecules from this simple aminoalkene precursor.

Metal-Catalyzed Hydroamination Reactions

Intramolecular hydroamination is an atom-economical process for the synthesis of nitrogen-containing heterocycles from aminoalkenes. acs.org This transformation is thermodynamically favorable but kinetically slow, necessitating the use of catalysts. escholarship.org A wide array of metal catalysts, including those based on early transition metals, late transition metals, and rare-earth metals, have been developed to facilitate this reaction. nih.govacs.org

The intramolecular hydroamination of this compound is expected to proceed via cyclization to form a large heterocyclic ring system. The reaction involves the addition of the N-H bond of the secondary amine across the terminal C=C double bond. Two primary mechanistic pathways are generally considered for late transition metal catalysts: insertion of the alkene into a metal-amide bond or nucleophilic attack of the amine onto a metal-coordinated alkene. nih.gov Early-metal and lanthanide catalysts typically operate through the insertion pathway.

The cyclization of this compound would lead to the formation of a 12-membered azacyclic compound, specifically N-ethylazacyclododecane. The formation of such large rings can be challenging, but certain catalytic systems have shown efficacy in the cyclization of long-chain aminoalkenes. nih.gov

For a terminal alkene like the one in this compound, hydroamination can theoretically lead to two regioisomers: the linear anti-Markovnikov product and the branched Markovnikov product. In intramolecular reactions, this translates to the formation of different ring sizes. The cyclization of this compound is a highly regioselective exo-dig cyclization, leading exclusively to the larger ring.

The control of regioselectivity is a significant focus in the development of hydroamination catalysts. While many systems favor the anti-Markovnikov product, methods for achieving Markovnikov selectivity are also known. nih.gov For instance, palladium(II) acetate (B1210297) has been used to catalyze the regiocontrolled hydroamination of unactivated alkenes using a removable directing group. acs.org Copper-catalyzed systems have also been developed for regioselective hydroamination. rsc.org The choice of metal, ligand, and reaction conditions are all critical factors in determining the regiochemical outcome. acs.orgnih.gov

Table 1: Overview of Catalysts for Intramolecular Hydroamination of Aminoalkenes

| Catalyst System | Substrate Type | Typical Conditions | Key Features |

|---|---|---|---|

| Calcium β-diketiminate complexes | Primary & Secondary Aminoalkenes | Mild conditions, C6D6 solvent | Efficient for 5, 6, and 7-membered rings. acs.orgnih.gov |

| Rhodium Aminophosphine Complexes | Primary Aminoalkenes | Room temp to 70 °C, tBuOH | Tolerates various functional groups. nih.govacs.org |

| Organometallic Aluminum Complexes | Primary Aminoalkenes | - | Viable for N-heterocycle formation. escholarship.org |

| Palladium(II) Acetate with Directing Group | Unactivated Alkenes | - | Affords γ-amino acids with high regioselectivity. acs.org |

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Acyclic Diene Metathesis)

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. While this compound itself is not a direct substrate for ring-closing or acyclic diene metathesis, its derivatives can be readily employed in these transformations.

Ring-Closing Metathesis (RCM) is a widely used method for synthesizing unsaturated rings. nih.gov To subject a derivative of this compound to RCM, a second alkene functionality must be introduced. For example, allylation of the secondary amine would yield N-allyl-N-ethylundec-10-en-1-amine. This diene could then undergo RCM using a ruthenium catalyst, such as a Grubbs- or Hoveyda-Grubbs-type catalyst, to form a 14-membered unsaturated macrocyclic amine. The reaction is driven forward by the release of volatile ethylene (B1197577) gas. rsc.orgresearchgate.net Electron-rich amines can sometimes be challenging substrates due to their coordination to the metal center, which can inhibit catalysis. nih.gov

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes. wikipedia.org This reaction is also driven by the removal of ethylene. wikipedia.org A monomer derived from this compound could be incorporated into polymers via ADMET. For example, if the amine were part of a symmetrical α,ω-diene monomer, ADMET polymerization would yield a polyalkenamer containing regularly spaced amine functionalities within the polymer backbone. The stereochemistry of the newly formed double bonds (cis or trans) is dependent on the catalyst and reaction conditions. wikipedia.orgnih.gov

Table 2: Olefin Metathesis Reactions with Aminoalkene Derivatives

| Reaction Type | Required Substrate | Catalyst Example | Potential Product from this compound Derivative |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Diene (e.g., N-allyl-N-ethylundec-10-en-1-amine) | Grubbs II Catalyst | 14-membered unsaturated macrocyclic amine |

| Acyclic Diene Metathesis (ADMET) | α,ω-Diene containing the amine moiety | Schrock Molybdenum Catalyst | Polyalkenamer with pendant N-ethylamino groups |

Radical Addition Reactions to the Unsaturated System

The terminal alkene of this compound is an excellent substrate for radical addition reactions. The thiol-ene reaction, which involves the addition of a thiol (R-SH) across the double bond, is a prominent example of this reaction class. wikipedia.org This reaction is considered a "click" reaction due to its high efficiency, high yield, and simple reaction conditions. rsc.orgfrontiersin.org

The reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the thioether product. frontiersin.org The presence of the amine group can potentially retard the reaction by deprotonating the thiol to form a thiolate anion, which can interfere with the radical cycle. researchgate.net

When this compound reacts with a thiol such as thiophenol under radical conditions, the expected product is 11-((ethylamino)undecyl)(phenyl)sulfane. This reaction provides a highly efficient method for introducing sulfur-containing functionalities.

Electrophilic Additions and Oxidation of the Alkene

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. libretexts.org In these reactions, an electrophile attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.com According to Markovnikov's rule, the initial electrophilic attack will occur at the terminal carbon (C-11), leading to the formation of a more stable secondary carbocation at C-10. libretexts.org

The alkene can also be subjected to a variety of oxidation reactions, transforming the C=C bond into other functional groups. pressbooks.pub

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would convert the alkene to an epoxide, yielding 2-(nonyl)-3-ethyloxirane. The nitrogen atom of the amine can influence the stereoselectivity of this reaction through hydrogen bonding with the peracid reagent. thieme.de

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), would produce a vicinal diol. libretexts.org This reaction results in the syn-addition of two hydroxyl groups across the double bond to give undecane-1,2-diol (B89287) substituted with the ethylamino group at the 11-position.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) or hot potassium permanganate (B83412) (KMnO₄) can cleave the double bond entirely. libretexts.orgyoutube.com Ozonolysis would yield 10-(ethylamino)decanal and formaldehyde. Treatment with hot, concentrated KMnO₄ would lead to the corresponding carboxylic acid, 10-(ethylamino)decanoic acid, due to over-oxidation of the initially formed aldehyde. youtube.com

Table 3: Summary of Electrophilic Addition and Oxidation Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Hydrohalogenation (HBr) | HBr | 10-Bromo-N-ethylundecan-1-amine |

| Epoxidation | m-CPBA | 2-(9-(Ethylamino)nonyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 11-(Ethylamino)undecane-1,2-diol |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S | 10-(Ethylamino)decanal |

| Oxidative Cleavage (KMnO₄) | KMnO₄, heat | 10-(Ethylamino)decanoic acid |

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. Consequently, it readily participates in a variety of chemical transformations, including reactions with electrophiles. The presence of both a reactive amine and a terminal alkene within the same molecule opens avenues for complex and selective chemical synthesis.

Acylation and Sulfonylation Reactions

N-acylation is a widely utilized and fundamental reaction for amines, leading to the formation of amides. bath.ac.ukresearchgate.net In the case of this compound, its secondary amine can react with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids (often activated with coupling agents), to yield the corresponding N,N-disubstituted amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl halide (e.g., tosyl chloride or mesyl chloride) in the presence of a base to afford a sulfonamide. The amide bond is a prevalent feature in chemistry, finding importance in biology, medicinal chemistry, and materials science. researchgate.net

Below is a table illustrating the expected products from the acylation and sulfonylation of this compound with representative reagents.

| Reagent | Reagent Type | Product Name |

| Acetyl Chloride | Acyl Halide | N-Ethyl-N-(undec-10-en-1-yl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-Ethyl-N-(undec-10-en-1-yl)acetamide |

| Benzoic Acid | Carboxylic Acid | N-Ethyl-N-(undec-10-en-1-yl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonyl Halide | N-Ethyl-4-methyl-N-(undec-10-en-1-yl)benzenesulfonamide |

N-Alkylation and Quaternization Strategies

The secondary amine of this compound can be further alkylated to form a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides or through catalytic N-alkylation using alcohols. organic-chemistry.orggoogle.com Catalytic methods, such as those employing ruthenium complexes, can proceed via a "borrowing hydrogen" pathway. organic-chemistry.orgnih.gov In this process, the catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine (or enamine/iminium ion intermediate), followed by reduction using the "borrowed" hydrogen to yield the alkylated amine. organic-chemistry.orgnih.gov

Upon formation of the tertiary amine, a subsequent reaction with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the tertiary amine's nitrogen atom acting as a nucleophile to attack the alkyl halide, resulting in a positively charged tetra-alkylammonium cation with the halide as the counter-ion. google.com Continuous processes for the quaternization of tertiary amines with alkyl halides can be performed at elevated temperatures and pressures to ensure the reactants remain in the liquid phase. google.com

The table below outlines the products of N-alkylation and subsequent quaternization.

| Reagent | Reaction Type | Product Name |

| Methyl Iodide | N-Alkylation | N-Ethyl-N-methylundec-10-en-1-amine |

| N-Ethyl-N-methylundec-10-en-1-amine + Methyl Iodide | Quaternization | N-Ethyl-N,N-dimethylundec-10-en-1-aminium iodide |

Condensation Reactions and Imine Formation (e.g., Schiff Base Formation)

The reaction of amines with carbonyl compounds like aldehydes and ketones is a cornerstone of organic synthesis. Primary amines (RNH2) react with aldehydes and ketones to form imines (R2C=NR), which are also known as Schiff bases. pressbooks.pubunizin.orglibretexts.org However, this compound is a secondary amine (R2NH). When secondary amines react with aldehydes and ketones, the final product is an enamine (R2N–CR=CR2), not an imine, because there is no proton on the nitrogen to eliminate in the final step of imine formation. pressbooks.pubunizin.org

The mechanism for enamine formation is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon, leading to a zwitterionic intermediate that undergoes a proton transfer to form a neutral carbinolamine. unizin.orglibretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). unizin.org The lone pair on the nitrogen then expels the water molecule, forming a cationic intermediate known as an iminium ion. Since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) to yield the neutral enamine product. pressbooks.pub The reaction rate is often pH-dependent, with a maximum rate typically observed in weakly acidic conditions (pH 4-5). pressbooks.pubunizin.org

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of the reactions involving this compound is fundamental to controlling and optimizing synthetic outcomes.

Acylation and Sulfonylation: These transformations proceed through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the lone pair of the secondary amine's nitrogen on the electrophilic carbonyl (or sulfonyl) carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride or carboxylate) yields the final amide or sulfonamide. The transition state for the rate-determining step (either the formation or the collapse of the tetrahedral intermediate) involves a partially formed bond between the nitrogen and the acyl/sulfonyl carbon and a partially broken carbonyl/sulfonyl double bond.

N-Alkylation: When using an alkyl halide, the mechanism is a straightforward bimolecular nucleophilic substitution (SN2) , where the amine acts as the nucleophile. For catalytic N-alkylation with alcohols, a more complex borrowing hydrogen or hydrogen autotransfer mechanism is often invoked. organic-chemistry.org This catalytic cycle involves:

Oxidation (dehydrogenation) of the alcohol to an aldehyde by the metal catalyst.

Condensation of the in-situ generated aldehyde with the secondary amine to form an iminium ion.

Reduction of the iminium ion by the metal hydride species (which stored the "borrowed" hydrogen) to give the tertiary amine product and regenerate the catalyst. organic-chemistry.orgnih.gov

Enamine Formation: The mechanism for the reaction of a secondary amine with a ketone or aldehyde involves several equilibrium steps. nih.gov It begins with the nucleophilic addition of the amine to the carbonyl to form a carbinolamine, which then eliminates water to form an iminium ion. unizin.orglibretexts.org The transition state for the water elimination step is E1-like. The final step is the deprotonation of an α-carbon by a base (such as another amine molecule or the solvent) to form the C=C double bond of the enamine. The reversibility of the initial steps is a key feature of this mechanism. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-Ethylundec-10-en-1-amine. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provide unambiguous assignments for each proton and carbon atom.

Based on established chemical shift principles for alkyl chains, N-ethyl groups, and terminal alkenes, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound has been generated. libretexts.orgoregonstate.edulibretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂-N | 2.65 (t) | 50.1 |

| 2 | -CH₂- | 1.48 (p) | 30.0 |

| 3 | -CH₂- | 1.29 (m) | 27.2 |

| 4 | -CH₂- | 1.29 (m) | 29.4 |

| 5 | -CH₂- | 1.29 (m) | 29.5 |

| 6 | -CH₂- | 1.29 (m) | 29.5 |

| 7 | -CH₂- | 1.29 (m) | 29.1 |

| 8 | -CH₂- | 1.38 (p) | 33.8 |

| 9 | -CH₂-C= | 2.04 (q) | 33.8 |

| 10 | =CH- | 5.81 (ddt) | 139.2 |

| 11 | =CH₂ | 4.99 (dq), 4.93 (dq) | 114.1 |

| 1' | N-CH₂- | 2.60 (q) | 41.8 |

| 2' | -CH₃ | 1.10 (t) | 15.3 |

| - | -NH- | ~1.1 (br s) | - |

Multidimensional NMR techniques are indispensable for confirming the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. ias.ac.in Key expected correlations include the coupling between the ethyl group protons (H-1' and H-2'), the sequential couplings along the undecyl chain (H-1 through H-9), and the couplings within the terminal alkene system (H-9, H-10, and H-11). For instance, the signal for H-1 at ~2.65 ppm would show a cross-peak with H-2 at ~1.48 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ias.ac.inorgchemboulder.com The HSQC spectrum would confirm the assignments in Table 1, linking each proton signal to its corresponding carbon signal. For example, the proton signal at ~5.81 ppm (H-10) would correlate with the carbon signal at 139.2 ppm (C-10).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. ias.ac.inorgchemboulder.com Expected key HMBC correlations would include:

Protons of the ethyl group (H-1' and H-2') to the first carbon of the undecyl chain (C-1).

H-1 protons to C-2 and C-1'.

H-9 protons to C-8, C-10, and C-11, confirming the position of the double bond.

H-10 protons to C-8 and C-9.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, helping to define the molecule's preferred conformations in solution. Correlations might be observed between the protons of the ethyl group and the initial methylene (B1212753) groups of the undecyl chain.

The long, flexible undecyl chain of this compound exists as an ensemble of multiple conformations in solution that rapidly interconvert on the NMR timescale at room temperature. libretexts.org This results in time-averaged signals.

Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into these conformational dynamics. At sufficiently low temperatures, the rotation around certain bonds might slow down, potentially leading to the observation of distinct signals for different conformers. libretexts.org Furthermore, variable-temperature NMR could be used to study the rate of nitrogen inversion and rotation around the C-N bonds, processes that are typically fast at room temperature for acyclic amines. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of this compound and for analyzing its fragmentation patterns, which provides further structural verification. For a molecule with the formula C₁₃H₂₇N, the expected exact mass for the protonated species [M+H]⁺ would be precisely determined.

Expected HRMS Data:

Molecular Formula: C₁₃H₂₇N

Calculated Exact Mass [M+H]⁺: 198.2216 u

Analysis: A measured mass within a small tolerance (typically < 5 ppm) of the calculated mass would confirm the molecular formula.

The fragmentation of this compound in the mass spectrometer, typically induced by collision-induced dissociation (CID), is predicted to follow established pathways for aliphatic amines and alkenes. wikipedia.orgwhitman.edu The most characteristic fragmentation is the α-cleavage adjacent to the nitrogen atom. miamioh.edulibretexts.org

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (u) | Proposed Fragment Ion | Fragmentation Pathway |

| 168.1747 | [C₁₁H₂₂N]⁺ | α-cleavage: Loss of ethyl radical (•C₂H₅) |

| 58.0651 | [C₃H₈N]⁺ | α-cleavage: Loss of undecenyl radical (•C₁₀H₁₉) |

| 44.0495 | [C₂H₆N]⁺ | Cleavage β to nitrogen |

| 41.0386 | [C₃H₅]⁺ | Formation of stable allylic cation from the undecenyl chain |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the key functional groups present in the molecule. The techniques are complementary and provide a characteristic "fingerprint" for the compound.

The presence of the secondary amine, the long alkyl chain, and the terminal alkene group gives rise to several distinct absorption bands. orgchemboulder.comaip.orgorgchemboulder.com These bands can be used to confirm the successful synthesis of the molecule, for example, by monitoring the disappearance of reactant signals (e.g., aldehyde or primary amine) and the appearance of product signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group | Intensity/Notes |

| N-H Stretch | 3350 - 3310 | Secondary Amine | Weak to medium, single band orgchemboulder.comspectroscopyonline.com |

| sp² C-H Stretch | 3100 - 3075 | Alkene (=C-H) | Medium orgchemboulder.com |

| sp³ C-H Stretch | 2960 - 2850 | Alkyl (CH₂, CH₃) | Strong |

| C=C Stretch | 1645 - 1640 | Terminal Alkene | Medium orgchemboulder.comspectroscopyonline.com |

| N-H Bend | 1580 - 1550 | Secondary Amine | Medium, sometimes broad |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine | Weak to medium orgchemboulder.com |

| =C-H Out-of-Plane Bend (Wag) | 995 - 985 and 915 - 905 | Terminal Alkene | Strong, two distinct bands spectroscopyonline.com |

X-ray Crystallography for Solid-State Structure Determination of Derivatives (if applicable)

This compound is expected to be a liquid or a low-melting solid at room temperature, making single-crystal X-ray diffraction on the pure compound challenging. However, this technique can be applied to a suitable solid derivative to determine its precise three-dimensional structure in the solid state.

A common strategy is to form a salt, such as N-ethylundec-10-en-1-ammonium chloride or bromide, by reacting the amine with the corresponding acid (HCl or HBr). Such long-chain alkylammonium salts often crystallize well. iucr.org X-ray analysis of these crystals would provide accurate bond lengths, bond angles, and torsion angles. Based on studies of similar long-chain ammonium (B1175870) halides, it is anticipated that the crystal structure would feature a layered arrangement, with the polar ammonium head groups forming planes, and the hydrophobic undecenyl chains orienting themselves in an interdigitated or non-interdigitated fashion. iucr.orgresearchgate.net This analysis would provide the definitive solid-state conformation of the molecule within the crystal lattice.

Applications of N Ethylundec 10 En 1 Amine and Its Derivatives in Materials Science and Catalysis

Utilization as a Monomer in Advanced Polymer Synthesis

The presence of a polymerizable alkene group and a functional amine group on the same molecule allows N-Ethylundec-10-en-1-amine to be used as a comonomer in the production of functionalized polymers.

The incorporation of polar functional groups, such as amines, into nonpolar polyolefin backbones is a significant area of research aimed at enhancing polymer properties like adhesion, paintability, and compatibility with other materials. This compound can be copolymerized with traditional olefin monomers (e.g., ethylene (B1197577), propylene) to introduce pendant secondary amine groups along the polymer chain.

Processes have been developed to functionalize polyolefins by reacting a vinyl-terminated polyolefin with a secondary amine in the presence of a transition metal amide catalyst. google.com This approach allows for the introduction of amine functionalities onto pre-formed polymer chains. google.com Similarly, this compound can serve as a comonomer in coordination polymerization reactions. The terminal alkene participates in the polymerization, while the ethylamine (B1201723) group remains as a functional moiety. The resulting copolymers exhibit properties that are a hybrid of the parent polyolefin and the functional monomer.

Table 1: Potential Functionalized Polyolefins via Copolymerization with this compound

| Polyolefin Base | Potential Enhanced Properties | Example Application Areas |

| Polyethylene | Improved adhesion to polar substrates, enhanced dyeability | Adhesives, coatings, composite materials |

| Polypropylene | Increased surface energy, better compatibility in blends | Automotive components, functional textiles |

| Ethylene-Propylene Copolymers | Enhanced printability, potential for cross-linking | Packaging films, modified rubbers |

The terminal double bond in this compound provides a reactive handle for grafting this molecule onto the surface of various substrates or onto existing polymer backbones. This is a powerful method for tailoring the surface properties of materials without altering their bulk characteristics. Graft polymers with primary amine functionality can be produced by reacting a polymer with electrophilic groups with a compound containing a primary amine and protected amine groups. google.com A similar strategy can be envisioned for this compound.

For instance, a polyolefin surface can be activated by plasma treatment or high-energy radiation to create radical sites, which can then initiate the polymerization of the alkene group of this compound, resulting in a "grafted-from" polymer brush with pendant ethylamine groups. Alternatively, in a "grafting-to" approach, the amine group can be used to anchor the molecule to a surface that has complementary reactive groups (e.g., epoxy or carboxyl groups), leaving the alkene available for further reactions.

Role as a Ligand Precursor in Coordination Chemistry

The secondary amine group of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. The long undecenyl chain can influence the steric and electronic properties of the resulting complex, as well as its solubility in nonpolar solvents.

This compound can serve as a ligand for a wide range of transition metals. The synthesis of such complexes typically involves the reaction of the amine with a suitable metal salt. The resulting metal-amine complexes can be designed for various catalytic applications. For example, early transition metal complexes have been studied for the catalytic synthesis of amines. rochester.edu Group 10 metal complexes with amine-containing ligands have also been prepared and characterized for their catalytic potential. nih.gov

The specific catalytic activity of a complex containing this compound as a ligand would depend on the choice of metal, the coordination environment, and the reaction conditions. The alkene functionality in the ligand could potentially participate in the catalytic cycle or be used to immobilize the catalyst.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands

| Metal Center | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | Heck coupling, Suzuki coupling | Amine ligands are known to stabilize Pd catalysts. |

| Rhodium (Rh) | Hydroformylation | The steric bulk of the ligand can influence regioselectivity. |

| Zirconium (Zr) | Alkene polymerization, hydroamination | Early transition metals are active in these transformations. rochester.edu |

| Nickel (Ni) | Oligomerization of olefins | The ligand can control the extent of oligomerization. nih.gov |

The bifunctional nature of this compound makes it an interesting candidate for the construction of more complex catalytic systems like Metal-Organic Frameworks (MOFs) and polymer-supported catalysts. Amino-functionalized MOFs have shown promise in applications such as gas separation. nih.gov

In the context of MOFs, this compound could potentially be used as a modulating agent during synthesis, where the amine group interacts with the metal clusters and the long aliphatic chain influences the pore environment. Alternatively, it could be incorporated as a functional linker post-synthetically.

For polymer-supported catalysts, the alkene group of this compound can be polymerized or copolymerized to form a solid support. The pendant ethylamine groups can then be used to chelate catalytically active metal ions. This creates a heterogeneous catalyst that combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). researchgate.netrsc.org

Incorporation into Functional Materials Systems (excluding biological/medical device applications)

The unique combination of a reactive alkene and a functional amine group in this compound allows for its incorporation into a variety of functional materials systems beyond the applications already discussed. The long hydrocarbon chain imparts flexibility and can influence the morphology of the final material.

For example, its incorporation into epoxy resins or polyurethanes via the amine group could introduce a degree of hydrophobicity and flexibility, while the pendant alkene could be used for subsequent cross-linking or functionalization. In the field of coatings, polymers containing this compound could lead to surfaces with tailored wettability and adhesion. The amine functionality can also act as a curing agent in certain formulations. Furthermore, membranes for gas separation or filtration could be fabricated from copolymers containing this monomer, where the amine groups could provide specific interactions with the permeating species.

Surface Functionalization of Inorganic Substrates

The strategic modification of inorganic material surfaces through the grafting of amines has emerged as a highly effective method for enhancing their performance in a variety of applications, including water treatment and catalysis. This process, known as surface functionalization, can significantly increase the number of active sites available for the adsorption and capture of toxic molecules.

The introduction of amine groups onto the surfaces of inorganic adsorbents (INADs) can be achieved through various chemical and physical interactions. These include the formation of covalent bonds, hydrogen bonding, and electrostatic interactions. Such modifications serve to enhance the surface properties of the materials, particularly their activation and adsorptive capabilities. A key advantage of amine grafting is its ability to improve the stability and reusability of the adsorbent material over multiple cycles.

The functionalization of inorganic adsorbents with amines has demonstrated significant potential for the removal of a wide array of contaminants from polluted water, including mixtures of pollutants and bacteria. nih.gov For instance, the modification of metal oxides like copper oxide (CuO), zinc oxide (ZnO), and tin oxide (SnO₂) through amine grafting has been shown to impart superior electrical, optical, and catalytic properties that are not achievable with their unmodified counterparts. mdpi.com

Research on Surfactant and Emulsifier Properties in Non-Biological Systems

While direct research on the surfactant and emulsifier properties of this compound in non-biological systems is not extensively detailed in the provided search results, the broader context of amine-functionalized materials suggests potential applications in this area. The fundamental principle of a surfactant is its amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The structure of this compound, with its long hydrocarbon chain (undecenyl group) and a polar amine head, is inherently amphiphilic.

This molecular architecture is a prerequisite for surfactant behavior, which involves the reduction of surface tension between two liquids, or between a liquid and a solid. Similarly, emulsifiers, which are a class of surfactants, enable the formation of stable mixtures of immiscible liquids, such as oil and water.

The amine group can be protonated in acidic conditions, leading to a cationic surfactant. The ability of such molecules to self-assemble at interfaces is central to their function as surfactants and emulsifiers. This behavior is critical in various industrial applications, including detergents, coatings, and drug delivery systems.

Computational and Theoretical Studies of N Ethylundec 10 En 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Ethylundec-10-en-1-amine. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, and also on the carbon-carbon double bond of the undecenyl group. The LUMO is likely to be distributed over the antibonding orbitals of the molecule. The specific energy values and localizations would be determined by the level of theory and basis set used in the DFT calculations.

Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Note: These are hypothetical values for illustrative purposes and would be determined by specific DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

Energetics and Transition State Geometries of Reaction Pathways

DFT calculations can be used to model the potential energy surfaces of reactions involving this compound. This allows for the determination of the energetics of different reaction pathways, including the energies of reactants, products, intermediates, and transition states. By identifying the transition state geometries and their corresponding activation energies, the most favorable reaction pathways can be predicted. For instance, the reactivity of the terminal double bond in electrophilic additions or the nucleophilicity of the amine group can be computationally explored.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the flexible undecenyl chain and the ethyl group attached to the nitrogen. These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals interactions between the hydrocarbon chains, in condensed phases.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the vibrational frequencies corresponding to the functional groups in the molecule, which can be compared with an experimental Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be calculated and compared to experimental ¹H and ¹³C NMR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Stretch (N-H) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Stretch (C=C) | 1645 cm⁻¹ | 1642 cm⁻¹ |

| ¹H NMR (CH₂-N) | 2.6 ppm | 2.5 ppm |

| ¹³C NMR (C=C) | 139 ppm, 114 ppm | 139.1 ppm, 114.2 ppm |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior (excluding biological or safety properties)

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Such models are valuable for predicting the behavior of the compound in various chemical processes and for designing related compounds with specific desired properties.

Future Directions and Emerging Research Avenues for N Ethylundec 10 En 1 Amine

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has catalyzed the development of greener synthetic pathways for producing amines, moving away from traditional methods that often involve harsh conditions or hazardous reagents. rsc.orgdntb.gov.ua For a molecule like N-Ethylundec-10-en-1-amine, future research will likely focus on atom-economical and environmentally benign processes that utilize renewable feedstocks.

A significant area of innovation lies in the hydroaminomethylation of long-chain olefins. d-nb.info This tandem reaction combines hydroformylation and reductive amination into a single, efficient step, producing an amine with an extended carbon chain. scispace.com Research has demonstrated the successful hydroaminomethylation of methyl 10-undecenoate, a derivative of the renewable resource undecylenic acid, to create α,ω-bifunctional intermediates for polymers. scispace.comresearchgate.net This approach offers a direct, one-pot route to the core amine structure.

Another promising green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of amines. nih.gov This process, often catalyzed by earth-abundant metals like manganese, allows for the alkylation of a primary amine (such as Undec-10-en-1-amine) with an alcohol (like ethanol) to yield the desired N-ethylated product. nih.gov The primary byproduct of this reaction is water, marking a significant improvement over traditional alkylations using alkyl halides, which generate stoichiometric salt waste. nih.gov

Future efforts will likely aim to combine these strategies: a green synthesis of the primary amine from a renewable undecene derivative, followed by a catalytic borrowing-hydrogen N-ethylation.

Table 1: Comparison of Synthetic Strategies for Amine Synthesis

| Method | Description | Advantages | Disadvantages |

| Traditional Alkylation | Reaction of a primary amine with an alkyl halide (e.g., ethyl bromide). libretexts.org | Well-established methodology. | Often leads to overalkylation; produces salt byproducts. libretexts.orgnih.gov |

| Reductive Amination | Two-step process involving the reaction of an amine with an aldehyde/ketone to form an imine, followed by reduction. | Good control over the degree of alkylation. | Requires a stoichiometric reducing agent. |

| Hydroaminomethylation | A one-pot tandem reaction converting an alkene, CO, H₂, and an amine into a longer-chain amine. arkat-usa.org | Atom-economical; can use renewable feedstocks. scispace.com | Often requires precious metal catalysts (e.g., Rhodium). d-nb.infoscispace.com |

| Borrowing Hydrogen | Catalytic N-alkylation of an amine using an alcohol as the alkylating agent, with water as the only byproduct. nih.gov | High atom economy; environmentally benign; can use non-precious metal catalysts. nih.gov | May require elevated temperatures. |

Exploration of Novel Catalytic Transformations

The efficiency and selectivity of synthetic routes to this compound are critically dependent on catalyst development. Novel catalytic transformations are being explored both for the formation of the amine backbone and for its subsequent functionalization.

For the N-alkylation step, a key innovation is the move away from precious metal catalysts. Defined pincer complexes of manganese have emerged as highly effective and chemoselective catalysts for the N-alkylation of amines with alcohols under relatively mild conditions. nih.gov These non-noble metal catalysts can selectively mono-alkylate primary amines, even in the presence of sensitive functional groups, which is crucial for a bifunctional molecule like Undec-10-en-1-amine. nih.gov

Future research will continue to push the boundaries of catalysis by developing even more active and selective non-precious metal catalysts and exploring photoredox catalysis for novel C-N bond formations, such as the anti-Markovnikov hydroamination of alkenes. researchgate.net

Table 2: Selected Catalyst Systems for Relevant Transformations

| Transformation | Catalyst System | Key Features | Yield/Selectivity |

| Hydroaminomethylation | Rh(acac)(cod)/SulfoXantphos in microemulsion. d-nb.info | Enables reaction of long-chain olefins in an aqueous system. | Good yields with optimized conditions. d-nb.info |

| Hydroaminomethylation | Rh/Ir/TPPTS in biphasic system. arkat-usa.org | Dual-metal system improves chemoselectivity for the amine. | Up to 66.8% chemoselectivity for amines from 1-dodecene. arkat-usa.org |

| Hydroaminomethylation | Rh/SulfoXantphos in a thermomorphic multiphase system. scispace.comresearchgate.net | Allows for continuous operation and efficient catalyst recycling. | Stable selectivity of 80% towards the desired amine over 90 hours. scispace.comresearchgate.net |

| N-Alkylation | Manganese Pincer Complex. nih.gov | Earth-abundant metal catalyst for "borrowing hydrogen" alkylation. | Excellent chemoselectivity for mono-alkylation. nih.gov |

Design and Synthesis of Advanced Functional Materials

The unique bifunctional structure of this compound, featuring a polymerizable alkene at one end and a nucleophilic secondary amine at the other, makes it an ideal monomer for the synthesis of advanced functional materials. The long C11 aliphatic spacer imparts flexibility and hydrophobicity, while the two distinct reactive sites allow for precise control over material architecture and properties.

One major avenue of research is the creation of functional polymers. The terminal alkene group can undergo polymerization through various mechanisms, such as free-radical polymerization, metathesis (e.g., ADMET), or thiol-ene click chemistry. This would produce polymers with pendant N-ethylamino groups along the backbone. These amine groups can then be used for post-polymerization modification, for introducing charge via quaternization to create cationic polymers for gene delivery or antimicrobial applications, or for serving as catalytic sites within the polymer matrix.

The precursors to this amine have already been identified as potential monomers for high-performance polyamides like PA12. scispace.com By analogy, this compound could be a valuable co-monomer in polyamide synthesis, where the secondary amine group interrupts the regular hydrogen bonding network, potentially altering the material's melting point, solubility, and mechanical properties.

Furthermore, this molecule is a prime candidate for surface modification. It can be grafted onto surfaces (e.g., silica, gold, or other polymers) via its alkene or amine group to tailor surface properties. For instance, grafting it onto a material could increase its hydrophobicity or provide reactive handles for the subsequent attachment of biomolecules or other functional moieties.

Interdisciplinary Research with Emerging Chemical Technologies

The efficient synthesis and application of this compound will be significantly advanced through interdisciplinary research that merges chemistry with process engineering, materials science, and nanotechnology.

A prime example is the development of continuous reaction systems. The hydroaminomethylation of undecene derivatives has been successfully demonstrated in a miniplant using a thermomorphic multiphase system (TMS). scispace.comresearchgate.net In this setup, the catalyst resides in a polar solvent phase, while the substrate and product are in a non-polar phase. At elevated temperatures, the phases are miscible, allowing the reaction to proceed, and upon cooling, they separate, facilitating easy catalyst recycling. scispace.com This process has been further enhanced by integrating an organophilic nanofiltration (OSN) membrane to continuously remove the water byproduct, which dramatically improves catalyst stability and product selectivity over long operational times. scispace.comresearchgate.net This approach, combining homogeneous catalysis with membrane science and reactor engineering, is a blueprint for the future of sustainable chemical production.

Another emerging technology is the use of microemulsions for catalysis. These thermodynamically stable, nanostructured liquid systems can create large interfacial areas between immiscible reactants (like a non-polar olefin and a polar catalyst solution), significantly enhancing reaction rates for molecules that are otherwise difficult to process in green solvents like water. d-nb.info

Looking forward, the integration of flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, with novel catalytic systems (including photochemical and electrochemical methods) will enable safer, more scalable, and highly efficient synthesis of complex molecules like this compound.

Q & A

Q. What are the established synthetic routes for N-Ethylundec-10-en-1-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The primary synthetic route involves reductive amination of undec-10-enal with ethylamine. Key parameters include solvent choice (e.g., methanol or THF), temperature (60–80°C), and reducing agents (e.g., NaBHCN). Optimize reaction time using thin-layer chromatography (TLC) to monitor progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine from byproducts. Validate purity using H NMR (δ 1.2–1.4 ppm for ethyl group, δ 5.8 ppm for terminal alkene) and GC-MS (base peak at m/z 183) .

| Optimization Parameter | Effect on Yield |

|---|---|

| Solvent polarity (THF vs. methanol) | Higher polarity increases amine solubility but may reduce reaction rate |

| Temperature (60°C vs. 80°C) | Elevated temperatures accelerate kinetics but risk side reactions |

| Reducing agent (NaBHCN vs. NaBH) | NaBHCN offers better selectivity for secondary amines |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing N-Ethylundec-10-en-1-amine?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ethyl group (δ 1.2–1.4 ppm), alkene protons (δ 5.1–5.8 ppm), and amine protons (broad signal at δ 1.5–2.5 ppm). DEPT-135 distinguishes CH and CH groups.

- GC-MS : Monitor molecular ion peak (m/z 197) and fragmentation patterns (e.g., loss of ethyl group, m/z 169).

- FT-IR : Confirm N-H stretch (3300–3500 cm) and C=C stretch (1640–1680 cm). Calibrate instruments using certified reference materials and include blank runs to detect contamination .

Q. What safety protocols should be followed when handling N-Ethylundec-10-en-1-amine in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Store the compound in a sealed, amber glass container under nitrogen to prevent oxidation.

- Neutralize waste with 10% acetic acid before disposal. Document spill-response procedures, including absorbent materials (vermiculite) and ventilation protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of N-Ethylundec-10-en-1-amine across literature sources?

- Methodological Answer :

- Systematic Review : Compare data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, Reaxys). Exclude non-validated sources (e.g., commercial vendor catalogs).

- Experimental Validation : Re-measure properties using standardized methods:

- logP : Shake-flask method with octanol/water partitioning.

- Boiling Point : Use a calibrated micro-boiling point apparatus under reduced pressure.

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals (95%) to quantify uncertainty .

Q. What analytical challenges arise in detecting trace nitrosamine impurities in N-Ethylundec-10-en-1-amine, and how can methods be validated to meet regulatory standards?

- Methodological Answer :

- Sensitivity : Use LC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppb. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV).

- Validation Criteria :

- Linearity : R ≥ 0.995 over 1–100 ppb range.

- Recovery : 90–110% for spiked samples.

- Matrix Effects : Assess via post-column infusion.

- Documentation : Include batch-specific chromatograms, calibration curves, and impurity profiles in supplementary materials. Reference EMA guidelines for nitrosamine analysis .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and reactivity of N-Ethylundec-10-en-1-amine under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate bond dissociation energies (BDEs) for the amine and alkene groups.

- Molecular Dynamics : Simulate solvation in water/ethanol mixtures (GROMACS, CHARMM36 force field) to assess aggregation behavior.

- Validation : Compare predicted pKa (via COSMO-RS) with experimental potentiometric titrations. Discrepancies > 0.5 units require re-evaluation of solvent models .

Q. What experimental strategies resolve contradictions in reported catalytic efficiency for N-Ethylundec-10-en-1-amine in asymmetric synthesis?

- Methodological Answer :

- Controlled Replication : Repeat cited procedures exactly, including catalyst loading (e.g., 5 mol% Rh(II)), solvent (toluene), and temperature (25°C).

- Kinetic Analysis : Use in-situ IR to monitor reaction progress. Calculate turnover frequency (TOF) and compare with literature values.

- Error Sources : Identify batch-to-batch variability in starting materials (e.g., undec-10-enal purity) via GC-FID. Publish negative results to clarify inconsistencies .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.